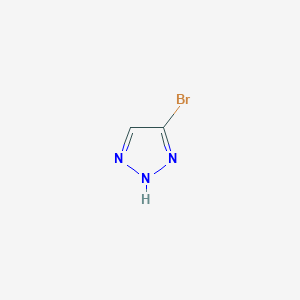
2,4'-二羟基二苯砜
概述
描述
2,4’-Dihydroxydiphenyl sulfone, also known as 24 Bisphenol S, is a material used in thermal printing and the development of black leuco dyes . It is a sulfone and a bisphenol, functionally related to a diphenyl sulfone .
Synthesis Analysis
The synthesis of sulfones like 2,4’-Dihydroxydiphenyl sulfone has been studied extensively. Traditional methods include the oxidation of sulfides, Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes . More recent methods focus on the selective functionalization of C−H bonds and the fixation of sulfur dioxide .Molecular Structure Analysis
The molecular formula of 2,4’-Dihydroxydiphenyl sulfone is C12H10O4S . It contains a sulfonyl (−SO2−) functional group attached to two carbon substituents . The molecule contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfone .Chemical Reactions Analysis
The solubility of 2,4’-Dihydroxydiphenyl sulfone in various organic solvents such as methanol, ethanol, acetone, acetonitrile, ethyl acetate, 1,4-dioxane, n-butanol, isopropanol, and 2-butanone has been studied . The solubility increases with temperature .Physical And Chemical Properties Analysis
2,4’-Dihydroxydiphenyl sulfone is a white crystalline powder . Its molecular weight is 250.27 g/mol . It is exceedingly soluble in alcohol, acetone, and MEK .科学研究应用
Application in Polymer Science
Scientific Field
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone” is used in the synthesis of aromatic polysulfones . These polymers are known for their high thermal resistance and strength properties across a wide range of temperatures .
Methods of Application or Experimental Procedures
Oligomers containing a sulfonic group were synthesized by the interaction of 4,4’-dihydroxydiphenyl and 4,4’-dichlorodiphenylsulfone in the presence of potassium bicarbonate . The terminal phenoxide groups of the oligomers were transferred to the terminal hydroxyl groups attached to the ethoxy group by means of reaction with ethylene carbonate .
Results or Outcomes
The synthesized aromatic polysulfones have found applications in high technologies due to their compliance with the requirements of the modern technical level of production and the results of the latest scientific achievements .
Application in Electronics
Scientific Field
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone”, also known as bis (4-hydroxyphenyl) sulfone (BPS), is used as a secondary dopant to enhance the electrical conductivity of poly(3,4-ethylenedioxythiophene) doped with poly(4-styrene sulfonate) (PEDOT: PSS) films . These films have strong potential for application in flexible transparent conductive electrodes .
Methods of Application or Experimental Procedures
The electrical conductivity of PEDOT: PSS is shown to be enhanced by the addition of BPS . The effects of BPS on the chemical structure of PEDOT: PSS were investigated using X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and transmission electron microscopy .
Results or Outcomes
The PEDOT: PSS conformation is found to undergo a transformation into a highly conductive structure following the addition of BPS .
Application in Thermal Printing
Scientific Field
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone”, also known as 24 Bisphenol S, is used in thermal printing . Thermal printing is a digital printing process which produces a printed image by selectively heating coated thermochromic paper, or thermal paper as it is commonly known, when the paper passes over the thermal print head.
Methods of Application or Experimental Procedures
The exact methods of application in thermal printing are proprietary and vary between different manufacturers. However, the general process involves the use of heat to initiate a reaction in the thermal paper, which contains “2,4’-Dihydroxydiphenyl sulfone” among other chemicals, resulting in the desired printed image .
Results or Outcomes
The use of “2,4’-Dihydroxydiphenyl sulfone” in thermal printing has contributed to the development of efficient, high-resolution thermal printers that are widely used in various industries .
Application in Synthesis of High Molecular Compounds
Scientific Field
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone” is used in the synthesis of high molecular compounds . These compounds have found applications in various fields such as machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
Methods of Application or Experimental Procedures
High molecular compounds were synthesized in laboratory investigations, as well as on an industrial scale . The synthesis involved the interaction of “2,4’-Dihydroxydiphenyl sulfone” with other monomers, initiators, catalysts, cross-linking agents, and other additives .
Results or Outcomes
The synthesized high molecular compounds have shown high thermal stability up to 450°C and half the proton conductivity than of the Nafion 211 commercial polymer .
Application in Development of Black Leuco Dyes
Scientific Field
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone” is used in the development of black leuco dyes . Leuco dyes are used in a variety of applications, including thermal papers, plastics, and textiles.
Methods of Application or Experimental Procedures
The exact methods of application in the development of black leuco dyes are proprietary and vary between different manufacturers. However, the general process involves the use of “2,4’-Dihydroxydiphenyl sulfone” in the synthesis of these dyes .
Results or Outcomes
The use of “2,4’-Dihydroxydiphenyl sulfone” in the development of black leuco dyes has contributed to the production of high-quality dyes that are widely used in various industries .
Application in Synthesis of Fluorene Derivatives
Summary of the Application
“2,4’-Dihydroxydiphenyl sulfone” is used in the synthesis of fluorene derivatives . Fluorene derivatives have found applications in various fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Methods of Application or Experimental Procedures
The synthesis involved the interaction of “2,4’-Dihydroxydiphenyl sulfone” with other monomers to produce fluorene derivatives .
Results or Outcomes
The synthesized fluorene derivatives have shown promising properties for applications in OLEDs, OPVs, and OFETs .
安全和危害
未来方向
Recent developments in the field of sustainable sulfone synthesis have focused on improving traditional approaches and exploring novel emerging technologies for a more sustainable sulfone synthesis . These advances and future directions are expected to contribute to the synthesis of sulfones like 2,4’-Dihydroxydiphenyl sulfone .
属性
IUPAC Name |
2-(4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROZSPADHSXFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052183 | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,4'-Dihydroxydiphenyl sulfone | |
CAS RN |
5397-34-2 | |
| Record name | 2-[(4-Hydroxyphenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(4-hydroxyphenyl)sulphonyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIHYDROXYDIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65974MNO5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

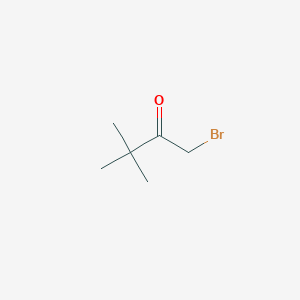
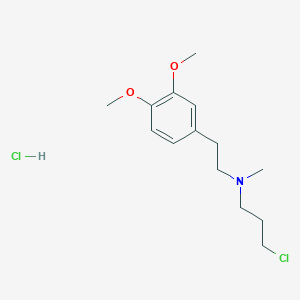
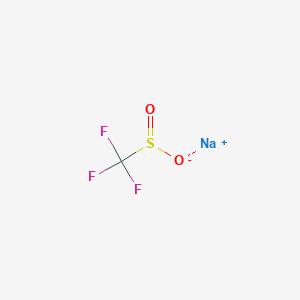


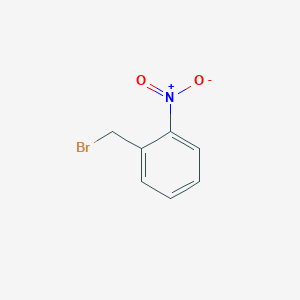



![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
